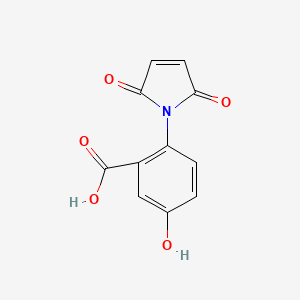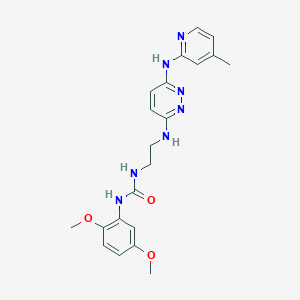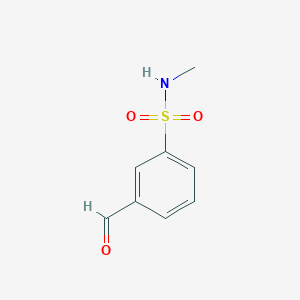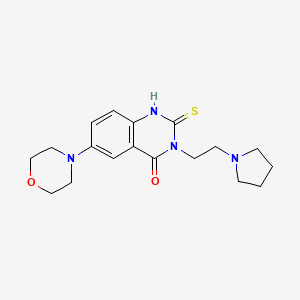
6-morpholin-4-yl-3-(2-pyrrolidin-1-ylethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-morpholin-4-yl-3-(2-pyrrolidin-1-ylethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a useful research compound. Its molecular formula is C18H24N4O2S and its molecular weight is 360.48. The purity is usually 95%.
BenchChem offers high-quality 6-morpholin-4-yl-3-(2-pyrrolidin-1-ylethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-morpholin-4-yl-3-(2-pyrrolidin-1-ylethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Drug Design
Compounds related to 6-morpholin-4-yl-3-(2-pyrrolidin-1-ylethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one are used in chemical synthesis as intermediates for creating a diverse array of heterocyclic compounds. For example, morpholine-based heterocycles have been synthesized and evaluated for their antitumor properties, showcasing how modifications in the chemical structure can lead to promising biological activities (Muhammad et al., 2017). Additionally, the synthesis of morpholinotetrahydrothieno[2,3-c]isoquinolines illustrates the utility of morpholine and similar structures in constructing complex molecules with potential pharmacological uses (El-Dean et al., 2008).
Biological Activities
Research on morpholine derivatives demonstrates a broad spectrum of biological activities, including antimicrobial, antiurease, and antitumor effects. Compounds containing the morpholine moiety have been shown to possess significant antimicrobial and antiurease activities, underscoring their potential in developing new therapeutic agents (Bektaş et al., 2012). Similarly, new morpholinylchalcones and their derivatives have demonstrated promising in vitro activity against human lung cancer and hepatocellular carcinoma cell lines, highlighting the anticancer potential of morpholine-containing compounds (Muhammad et al., 2017).
Photophysical Properties and Material Science
The incorporation of morpholine and pyrrolidine units into quinoline structures has led to the synthesis of compounds with notable photophysical properties. Such properties are valuable for applications in material science, including the development of luminescent materials and organic light-emitting diodes (OLEDs). Research in this area demonstrates how structural modifications can affect the photophysical behavior of organic compounds, paving the way for their application in electronic and photonic devices (Bonacorso et al., 2018).
Propiedades
IUPAC Name |
6-morpholin-4-yl-3-(2-pyrrolidin-1-ylethyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S/c23-17-15-13-14(21-9-11-24-12-10-21)3-4-16(15)19-18(25)22(17)8-7-20-5-1-2-6-20/h3-4,13H,1-2,5-12H2,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZJJNYCDSEYKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-morpholin-4-yl-3-(2-pyrrolidin-1-ylethyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

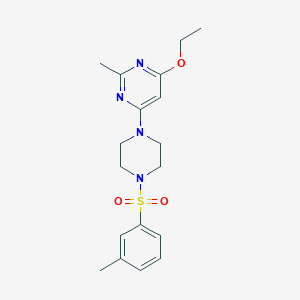
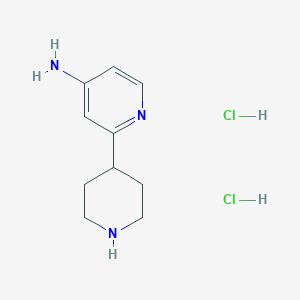

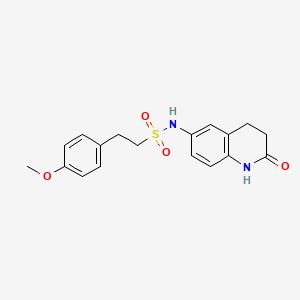
![4-chloro-N-[(2-chlorophenyl)methyl]-2,5-dimethoxybenzene-1-sulfonamide](/img/structure/B2886688.png)
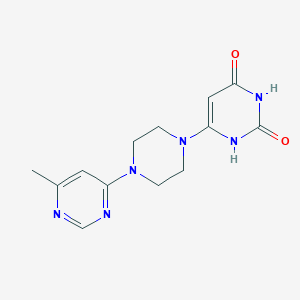
![(2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-1-methyl-1H-imidazol-5-yl)methanol](/img/structure/B2886692.png)
![5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-N-{[4-(trifluoromethoxy)phenyl]methyl}pyrimidin-4-amine](/img/structure/B2886694.png)
![2-[5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methylphenol](/img/structure/B2886695.png)
![7-Chloro-1-(2,5-dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2886696.png)
